4-Bromo-alpha-methoxybenzenepropanoic acid
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Overview
Description
4-Bromo-alpha-methoxybenzenepropanoic acid is a heterocyclic organic compound with the molecular formula C10H11BrO3. It is primarily used in experimental and research settings . This compound is characterized by the presence of a bromine atom, a methoxy group, and a propanoic acid moiety attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-alpha-methoxybenzenepropanoic acid typically involves the bromination of a carboxylic acid. One common method is the Hell–Volhard–Zelinsky halogenation, which uses bromine and phosphorus tribromide (PBr3) to brominate the alpha position of a carboxylic acid . The reaction conditions generally include:
Reagents: Bromine (Br2) and phosphorus tribromide (PBr3).
Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the alpha-bromo carboxylic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-alpha-methoxybenzenepropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-Bromo-alpha-methoxybenzenepropanoic acid has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-alpha-methoxybenzenepropanoic acid involves its reactivity at the alpha-bromo position. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl-2-methoxypropanoic acid: Similar structure but with a chlorine atom instead of bromine.
4-Bromobenzoic acid methyl ester: Similar brominated aromatic compound but with a different functional group.
4-Bromophenylmethylcarbinol: Another brominated aromatic compound with a different functional group.
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3,(H,12,13) |
InChI Key |
IFDGWHIQLKFBNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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